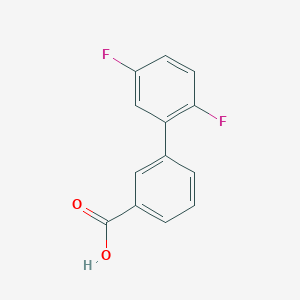

3-(2,5-Difluorophenyl)benzoic acid

Overview

Description

“3-(2,5-Difluorophenyl)benzoic acid” is a chemical compound with the CAS Number: 1181291-47-3 . It has a molecular weight of 234.2 . The IUPAC name for this compound is 2’,5’-difluoro [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H8F2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H, (H,16,17) . This compound belongs to the class of organic compounds known as benzoic acids, which are compounds containing a benzene ring which bears at least one carboxyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.2 .Scientific Research Applications

1. Fluorescence Probes in Biological Research

3-(2,5-Difluorophenyl)benzoic acid is related to compounds used in developing novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF). These probes are instrumental in selectively detecting highly reactive oxygen species (hROS), crucial in biological and chemical studies. This specific detection and differentiation capability is valuable in understanding biological processes like oxidative stress and cellular damage mechanisms (Setsukinai et al., 2003).

2. Thermodynamic Study in Pharmaceutical Research

Benzoic acid, a close relative of this compound, serves as a model compound in pharmaceutical research. Studies involving phase equilibria of benzoic acid in various solvents are crucial for process design in pharmaceutical production. This research helps in understanding the stability and solubility of drugs, contributing significantly to the development of efficient and stable pharmaceutical products (Reschke et al., 2016).

3. Photopolymerization in Material Science

Compounds related to this compound are used in photopolymerization processes in material science. For instance, a polymerizable benzoic acid derivative was used in creating multilayered structures of liquid-crystalline complexes. This application is significant in developing advanced materials with specific optical and mechanical properties, contributing to innovations in fields like nanotechnology and photonic devices (Kishikawa et al., 2008).

4. Photophysical Properties in Luminescent Materials

The study of benzoic acid derivatives, including those structurally similar to this compound, is crucial in exploring the photophysical properties of materials. These studies are instrumental in developing luminescent materials, with applications ranging from bioimaging to sensor technology. Understanding these properties enables the creation of materials with specific luminescence characteristics, vital in various technological applications (Sivakumar et al., 2011).

Mechanism of Action

Target of Action

3-(2,5-Difluorophenyl)benzoic acid is a chemical compound that is often used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . Therefore, the primary target of this compound can be considered as the palladium catalyst in the Suzuki-Miyaura coupling reaction.

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, to form a new carbon-carbon bond . This reaction is mild and functional group tolerant, making it a widely applied method for carbon-carbon bond formation .

Biochemical Pathways

It is known that the compound plays a crucial role in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryl compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Therefore, the reaction environment can significantly impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Benzoic acid derivatives are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 3-(2,5-Difluorophenyl)benzoic acid are not well-characterized. Benzoic acids can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway

properties

IUPAC Name |

3-(2,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGYKXSOLVCGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680712 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181291-47-3 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

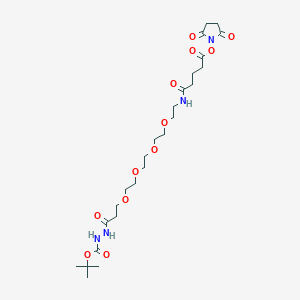

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)

![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)